REACTION_CXSMILES
|
C1C=CC2N(O)N=NC=2C=1.CCN=C=NCCCN(C)C.Cl.[O:23]1[C:28]2[CH:29]=[CH:30][CH:31]=[CH:32][C:27]=2[NH:26][CH2:25][CH:24]1[C:33]([O-:35])=O.[Li+].C(N(CC)CC)C.[CH3:44][C:45]1[N:49]=[C:48]([CH2:50][NH2:51])[O:47][N:46]=1>ClCCl.CN(C=O)C.C(OCC)(=O)C>[CH3:44][C:45]1[N:49]=[C:48]([CH2:50][NH:51][C:33]([CH:24]2[O:23][C:28]3[CH:29]=[CH:30][CH:31]=[CH:32][C:27]=3[NH:26][CH2:25]2)=[O:35])[O:47][N:46]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C.Cl
|
Name
|
lithium benzomorpholine-2-carboxylate
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
O1C(CNC2=C1C=CC=C2)C(=O)[O-].[Li+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.73 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
590 mg
|
Type
|
reactant
|
Smiles
|
CC1=NOC(=N1)CN
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling in an ice/water bath
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 18 h
|
Duration
|
18 h
|
Type
|
WASH
|
Details
|
washed with 0.3N potassium hydrogen sulphate, saturated sodium hydrogen carbonate and brine
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=NOC(=N1)CNC(=O)C1CNC2=C(O1)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 900 mg | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |